1-Ethynyl-4-dodecyloxybenzene
Overview
Description
1-Ethynyl-4-dodecyloxybenzene is a chemical compound with the molecular formula C20H30O . It has a molecular weight of 286.5 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-4-dodecyloxybenzene consists of a benzene ring substituted with an ethynyl group (C#C) and a dodecyloxy group (a 12-carbon chain attached through an oxygen atom) . The exact 3D structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1-Ethynyl-4-dodecyloxybenzene has a density of 0.9±0.1 g/cm³, a boiling point of 384.3±25.0 °C at 760 mmHg, and a flash point of 184.3±18.9 °C . It also has a molar refractivity of 91.1±0.4 cm³, and a polar surface area of 9 Ų .Scientific Research Applications
Binding Behaviors of Beta-Cyclodextrin and Derivatives : A study by Song et al. (2008) investigated the binding behaviors of beta-cyclodextrin and its derivatives with various organic compounds, including 1-dodecyloxybenzene. This research provides insights into host-guest inclusion processes and could be relevant for understanding the interactions involving 1-Ethynyl-4-dodecyloxybenzene (Song, L., Wang, H. M., Guo, X., & Bai, L., 2008).
Phase Transfer Pd(0) Catalyzed Polymerization : Pugh and Percec (1990) conducted a study on phase transfer Pd(0) catalyzed polymerization reactions, involving compounds like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene. This research is crucial for understanding the polymerization processes of similar ethynyl-substituted benzene derivatives (Pugh, C., & Percec, V., 1990).
Cyclocarbonylation of Ethynyl-Allenylbenzenes : Datta and Liu (2005) explored the molybdenum-mediated cyclocarbonylation of 1-ethynyl-2-allenylbenzenes, leading to the production of 1H-cyclopenta[a]inden-2-ones. This study highlights a potential pathway for synthesizing complex organic structures from ethynyl-substituted benzene compounds (Datta, S., & Liu, R.-S., 2005).
Dehydrative Nucleophilic Substitutions in Water : Research by Shirakawa and Kobayashi (2007) on dehydrative nucleophilic substitutions of benzyl alcohols in water using dodecylbenzenesulfonic acid highlights the potential of similar dodecylbenzene compounds, like 1-Ethynyl-4-dodecyloxybenzene, in organic synthesis (Shirakawa, S., & Kobayashi, S., 2007).
Counterintuitive Substituent Effect of the Ethynyl Group : Lucas et al. (2009) studied the substituent effect of the ethynyl group on ion-pi interactions in 1,3,5-triethynylbenzene systems. This research offers insights into the electronic properties of ethynyl groups, which is relevant for understanding the behavior of 1-Ethynyl-4-dodecyloxybenzene (Lucas, X., Quiñonero, D., Frontera, A., & Deyà, P. M., 2009).
Application of Terminal Alkynes as Catalysts : A study by Sekerová et al. (2019) focused on the use of terminal alkynes as catalysts for acetalization and esterification, highlighting the catalytic potential of compounds like 1-Ethynyl-4-dodecyloxybenzene (Sekerová, L., Vyskočilová, E., Červený, L., & Sedláček, J., 2019).
Electro-optical and Electrochemical Properties : Gal et al. (2017) studied the electro-optical and electrochemical properties of poly(1-ethynyl-4-phenoxybenzene), providing valuable information about the electrical and optical behavior of polymers derived from ethynyl-substituted benzenes (Gal, Y., Jin, S.-H., Shim, S.-Y., Park, J., Son, T.-K., & Lim, K., 2017).
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-dodecyloxybenzene is not explicitly mentioned in the literature. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound as it is used for research purposes and not intended for human or veterinary use.
properties
IUPAC Name |
1-dodecoxy-4-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-3-5-6-7-8-9-10-11-12-13-18-21-20-16-14-19(4-2)15-17-20/h2,14-17H,3,5-13,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBLUYJLMWNVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452291 | |
Record name | 1-ethynyl-4-dodecyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-dodecyloxybenzene | |
CAS RN |
121051-42-1 | |
Record name | 1-ethynyl-4-dodecyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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